molecular formula C10H12N4O2 B13673296 5-Amino-3-(2,6-dimethoxyphenyl)-1H-1,2,4-triazole

5-Amino-3-(2,6-dimethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B13673296
M. Wt: 220.23 g/mol
InChI Key: VLGXFSWJJRIZAB-UHFFFAOYSA-N
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Description

5-Amino-3-(2,6-dimethoxyphenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an amino group and a dimethoxyphenyl group attached to the triazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2,6-dimethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethoxybenzohydrazide with an appropriate nitrile or isocyanate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2,6-dimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated triazoles or other substituted derivatives.

Scientific Research Applications

5-Amino-3-(2,6-dimethoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2,6-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(2,6-dimethoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological properties. The presence of the dimethoxyphenyl group can enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O2/c1-15-6-4-3-5-7(16-2)8(6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)

InChI Key

VLGXFSWJJRIZAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC(=NN2)N

Origin of Product

United States

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